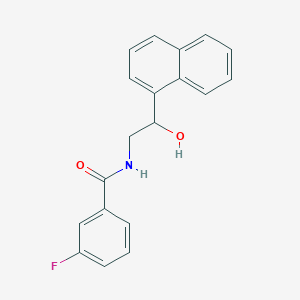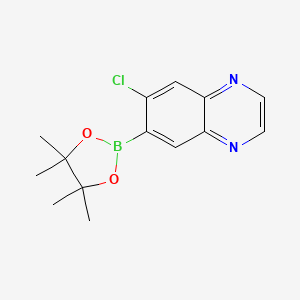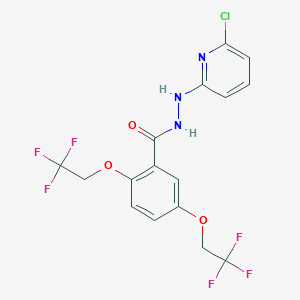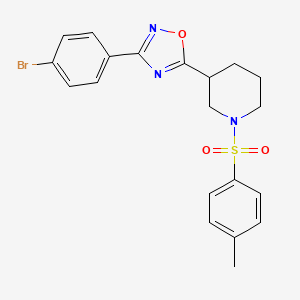![molecular formula C11H15NO5 B2961042 4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 1114822-74-0](/img/structure/B2961042.png)
4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” is a product used for proteomics research . It has a molecular formula of C11H15NO5 .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “this compound”, it contains a carbonyl group, which is known to undergo a variety of reactions, including nucleophilic addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and other related properties. For this compound, it has a molecular formula of C11H15NO5 .Applications De Recherche Scientifique
Structural Analysis and Synthesis
Experimental and Calculated Structural Parameters
A study presents the crystal structure of a similar compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, solved by X-ray diffraction. This research highlights the molecule's dimeric hydrogen-bonded structure and its intermolecular interactions, crucial for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (Silva et al., 2006).
Polymerization and Material Science
Ring-opening Polymerization
The synthesis and ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid, showcasing potential for creating biodegradable polymers with specific applications in medical and environmental fields, demonstrates the broader applicability of compounds related to 4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (Pounder et al., 2011).
Pyrolysis and Free Radical Research
Pyrolysis Mechanisms
Research on methoxy substituted α-O-4 dimeric phenolic compounds, including their pyrolysis at high temperatures, provides insights into the decomposition mechanisms that could be relevant for understanding the thermal stability and degradation pathways of similar compounds. This study also explores the generation of free radicals, contributing to the field of organic chemistry and materials science (Kim et al., 2014).
Antitumoral Activity
Ab initio Crystal Structure Determination
The determination of crystal structures for two chain functionalized pyrroles, which are candidates as antitumoral agents, from synchrotron X-ray powder diffraction data, underscores the importance of structural analysis in developing pharmaceuticals. These findings could be directly relevant to the research and development of new drugs based on the core structure of this compound (Silva et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methoxyethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-6-8(11(15)17-5-4-16-3)7(2)12-9(6)10(13)14/h12H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBJHKKDPTKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OCCOC)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)
![methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2960962.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2960964.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2960967.png)



![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B2960975.png)

![Methyl 5-fluoro-1H-benzo[D]imidazole-2-carboxylate hcl](/img/structure/B2960978.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2960981.png)
